2-(1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione
Description
The compound 2-(1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione features a hybrid structure combining three key moieties:
- An isoindoline-1,3-dione core, known for its electron-deficient aromatic system and pharmacological relevance.
- A 3-(methylsulfonyl)propyl linker, introducing polarity and sulfonyl-based electronic effects.
Such compounds are often explored for enzyme inhibition (e.g., acetylcholinesterase) due to their structural mimicry of natural substrates .
Propriétés
IUPAC Name |
2-[1-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)-3-methylsulfonylpropyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-28(25,26)11-10-15(17-20-16(21-27-17)12-6-2-3-7-12)22-18(23)13-8-4-5-9-14(13)19(22)24/h4-5,8-9,12,15H,2-3,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHCESZQPCBABR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C1=NC(=NO1)C2CCCC2)N3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Activité Biologique
The compound 2-(1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and biological properties, particularly its antimicrobial and anticancer activities.
Chemical Structure and Properties
The molecular formula of the compound is CHNOS. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 366.45 g/mol |
| LogP | 4.389 |
| Hydrogen Bond Acceptors | 10 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 87.956 Ų |
| InChI Key | GIBCGGAWDFVBBD-KRWDZBQOSA-N |
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of isoindoline derivatives with oxadiazole-containing reagents. The synthesis typically includes the formation of the isoindoline structure followed by the introduction of the cyclopentyl and methylsulfonyl groups.
Antimicrobial Activity
Research indicates that compounds related to isoindoline and oxadiazole structures exhibit notable antimicrobial properties. For instance, a related compound demonstrated significant activity against Staphylococcus aureus and Candida albicans, with inhibition zones measuring 15 cm and 18 cm respectively . This suggests that similar derivatives may also possess effective antimicrobial capabilities.
Case Studies
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of various isoindoline derivatives against common pathogens. The results indicated that compounds with oxadiazole modifications exhibited enhanced activity compared to their non-modified counterparts.
- Docking Studies : Computational docking studies have been performed to predict the interaction of this compound with bacterial enzymes, revealing potential binding affinities that support its antimicrobial action.
Discussion
The biological activity of 2-(1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione highlights its potential as a lead compound for drug development. Its structural features contribute to its biological properties, making it a candidate for further research in both antimicrobial and anticancer domains.
Comparaison Avec Des Composés Similaires
Structural and Physicochemical Comparisons
The table below highlights structural variations and available data for analogs:
Key Observations :
- Substituent Effects : The cyclopentyl group in the target compound offers a balance between lipophilicity and conformational flexibility compared to aromatic (e.g., 4-chlorophenyl) or bulky alkyl (e.g., isopropyl) groups.
- Linker Modifications : The 3-(methylsulfonyl)propyl chain in the target compound likely enhances aqueous solubility and metabolic stability relative to shorter (e.g., methyl in ) or acryloyl-based linkers (e.g., ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
